5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one
Description
The compound 5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one is a structurally complex thiazolidin-4-one derivative characterized by two key features:
- Position 5: A 4-isopropylbenzylidene group, which enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- Position 2: A hydrazono group linked to a 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene moiety, a bicyclic structure derived from camphor derivatives, which may confer steric and electronic effects critical for bioactivity.
Thiazolidin-4-ones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties . The synthesis of this compound likely involves a multi-step protocol, such as:
Condensation: Reaction of 4-isopropylbenzaldehyde with a thiazolidin-4-one precursor to form the arylidene moiety.
Hydrazone formation: Introduction of the bicyclic hydrazono group via reaction with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone. Spectral characterization (e.g., ¹H/¹³C NMR, IR, HRMS) would confirm the structure, as seen in analogous compounds .
Properties
Molecular Formula |
C23H29N3OS |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(2E,5E)-5-[(4-propan-2-ylphenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N3OS/c1-14(2)16-8-6-15(7-9-16)12-18-20(27)24-21(28-18)26-25-19-13-17-10-11-23(19,5)22(17,3)4/h6-9,12,14,17H,10-11,13H2,1-5H3,(H,24,26,27)/b18-12+,25-19+ |
InChI Key |
PFCOYQMSNQEBGY-DOPVGSCVSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\N=C\3/CC4CCC3(C4(C)C)C)/S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NN=C3CC4CCC3(C4(C)C)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide derivatives under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a study on related compounds demonstrated significant inhibition against various cancer cell lines. In vitro assays indicated that certain derivatives exhibited up to 84.19% inhibition against leukemia cell lines and 72.11% inhibition against CNS cancer cell lines . This suggests that the compound may possess similar or enhanced anticancer properties.
Synthesis and Derivatives
The synthesis of 5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one can be achieved through various methods involving condensation reactions between isopropylbenzaldehyde derivatives and hydrazones derived from thiazolidinones. The resulting compound can then be modified to enhance its bioactivity.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Isopropylbenzaldehyde + Hydrazine | Hydrazone derivative |
| 2 | Thiazolidinone precursor + Hydrazone | Target compound |
| 3 | Reaction conditions (e.g., reflux) | Final product |
Biological Evaluation
The biological evaluation of this compound includes:
- Cytotoxicity assays : Assessing the viability of cancer cells after treatment.
- Molecular docking studies : To predict interactions with biological targets.
- In vivo studies : Evaluating the efficacy and safety in animal models.
Case Studies
Several case studies have documented the promising results of thiazolidinone derivatives in anticancer research:
- Güzel-Akdemir et al. (2021) reported on benzilic acid-based thiazolidinones showing significant anticancer activity against multiple cell lines .
- Molecular docking studies suggest that modifications to the thiazolidinone structure can lead to increased binding affinity to target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in receptor binding studies, it might interact with specific receptors to modulate their activity.
Comparison with Similar Compounds
Key Observations :
- Synthesis: The target compound’s bicyclic hydrazono group requires specialized reagents (e.g., camphor-derived ketones), unlike simpler arylidene derivatives synthesized via reflux or MCR methods .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 9a) enhance stability and bioactivity in some cases, while bulky bicyclic groups (e.g., in the target compound) may improve target selectivity .
Key Observations :
- Antimicrobial Activity: Methoxy and cyclopropylamino substituents (e.g., in ) enhance activity against Gram-positive bacteria, suggesting the target compound’s isopropyl group may similarly improve lipophilicity and membrane penetration.
- Anticancer Potential: Diphenylamino-substituted thiazolidinones show cytotoxicity via apoptosis induction, implying the bicyclic hydrazono group in the target compound could modulate kinase or tubulin inhibition .
Physicochemical and Spectral Properties
- Stability: Arylidene-thiazolidinones are typically stable solids (e.g., yellow solids in ). The target compound’s isopropyl group may enhance crystallinity.
- Tautomerism: Hydrazono groups exhibit prototropic tautomerism, as seen in , which could influence binding conformations.
Biological Activity
5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may confer various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
1. Antitumor Activity
Research indicates that thiazolidine derivatives exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of Bcl-2 and caspase families .
Case Study:
In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that thiazolidine derivatives could reduce cell viability significantly compared to control groups. The IC50 values for these compounds ranged between 10 to 30 µM, indicating promising potential for further development .
2. Anti-inflammatory Activity
Thiazolidine derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In experimental models, these compounds have shown a reduction in edema and inflammatory markers.
Research Findings:
A study highlighted the ability of thiazolidine compounds to reduce paw edema in rat models induced by carrageenan, demonstrating a dose-dependent response where higher doses yielded more substantial anti-inflammatory effects .
3. Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have been explored against various pathogens. The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is often correlated with their structural features. Key factors influencing activity include:
- Substituent Positioning: The position of the isopropyl group appears to enhance lipophilicity, improving cellular uptake.
- Hydrazone Linkage: This functional group is crucial for the biological activity, as it can participate in hydrogen bonding with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
